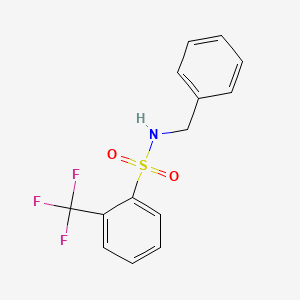

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-benzyl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c15-14(16,17)12-8-4-5-9-13(12)21(19,20)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAKTJUSENWECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzylamine with 2-(trifluoromethyl)benzenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.

Chemical Reactions Analysis

Sulfonamide Core Formation

The sulfonamide backbone is constructed using the novel sulfinylamine reagent t-BuONSO:

-

Reagents : t-BuONSO + Grignard/organolithium reagents

-

Mechanism :

Example :

4-Fluorophenylmagnesium bromide reacts with t-BuONSO at −78°C to form 4-fluorobenzenesulfonamide in 80% yield .

Trifluoromethyl Reactivity

The electron-withdrawing CF₃ group:

-

Enhances electrophilic aromatic substitution resistance.

-

Stabilizes intermediates in SNAr reactions.

Benzyl Group Modifications

-

Oxidation : MnO₂ or DDQ oxidizes the benzylic position to ketones (unreported for this compound but observed in analogs).

-

Hydrogenolysis : Pd/C-mediated cleavage under H₂ removes the benzyl group, regenerating the parent sulfonamide .

Solvent and Catalyst Dependencies

| Reaction Type | Preferred Solvent | Catalyst | Yield Range |

|---|---|---|---|

| N-Alkylation | Xylenes | Mn(I) PNP complex | 70–98% |

| Sulfonamide Formation | THF | t-BuONSO | 60–80% |

| Cross-Coupling | DMF/H₂O | Pd(PPh₃)₄ | 40–65% |

Stability and Side Reactions

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide, are primarily recognized for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This leads to the disruption of nucleic acid synthesis in bacteria, effectively inhibiting their growth.

Case Study:

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be 1.27 µM and 2.60 µM, respectively .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study:

In a study evaluating the anticancer effects of sulfonamides, this compound was assessed against human colorectal carcinoma cell lines (HCT116). The results indicated an IC50 value of 4.53 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

| Compound Name | Activity Type | MIC/IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antibacterial | 1.27 (S. aureus), 2.60 (E. coli) | Gram-positive & Gram-negative bacteria |

| This compound | Anticancer | 4.53 (HCT116) | Human colorectal carcinoma |

Mechanism of Action

The mechanism of action of N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide to structurally related sulfonamides from the provided evidence, focusing on molecular features, synthesis, and biological relevance.

Structural and Electronic Differences

- Substituent Position: The ortho-CF₃ group in the target compound may introduce steric hindrance and electronic effects distinct from para-substituted analogs like PR16 and Compound 12.

- Amine Group : The benzyl group in the target compound contributes to lipophilicity, whereas the dihydroquinazolinyl group in PR16/PR17 enables hydrogen bonding, critical for 5-HT6 receptor targeting .

Biological Activity

N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzyl group and a trifluoromethyl group attached to a benzene ring. Its chemical formula is . This compound has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, making it an interesting candidate for drug development.

The structural characteristics of this compound contribute significantly to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.30 g/mol |

| Functional Groups | Sulfonamide, Trifluoromethyl, Benzyl |

| Lipophilicity | Enhanced due to trifluoromethyl substitution |

Antibacterial Properties

Sulfonamides are primarily known for their antibacterial properties, functioning by inhibiting bacterial growth through interference with folic acid synthesis. This compound exhibits similar mechanisms, showing significant activity against various bacterial strains. This is attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria.

Anticancer Activity

Recent studies have indicated potential anticancer properties of this compound. Research suggests that compounds with similar structures can inhibit tumor growth by targeting specific cancer pathways. For instance, sulfonamide derivatives have been explored as nonsteroidal progesterone receptor (PR) antagonists, which could be relevant for treating breast cancer and other hormone-related cancers . The trifluoromethyl group may enhance the compound's interaction with cellular targets, potentially increasing its effectiveness.

Study 1: Antibacterial Efficacy

A study demonstrated that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics, indicating its potential as a therapeutic agent.

Study 2: Anticancer Potential

In a comparative analysis of various benzenesulfonamide derivatives, this compound exhibited promising PR-antagonistic activity with submicromolar IC50 values. This suggests that it could serve as a scaffold for developing new anticancer drugs targeting the PR pathway .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural features. The SAR analysis of this compound indicates that modifications in the benzyl and trifluoromethyl groups can significantly affect its pharmacological profile. For example:

| Compound | Activity |

|---|---|

| N-benzyl-4-fluorobenzenesulfonamide | Less lipophilic than trifluoromethyl |

| N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide | Different pharmacological profile |

| 4-(trifluoromethyl)benzenesulfonamide | Simpler structure, possibly less active |

These variations highlight the importance of molecular design in enhancing the biological efficacy of sulfonamides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzylamine derivative with 2-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

- Step 1 : React benzylamine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen at 0–5°C to minimize side reactions.

- Step 2 : Use triethylamine as a base to scavenge HCl, ensuring a 1.2:1 molar ratio of amine to sulfonyl chloride for high yields.

- Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Purify via column chromatography or recrystallization from ethanol/water .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm the trifluoromethyl group (-CF) at δ ~110–120 ppm (quartet in ) and the sulfonamide NH proton (δ ~7.5–8.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] or [M+NH]) with mass accuracy <2 ppm.

- Elemental Analysis : Ensure carbon, hydrogen, nitrogen, and sulfur content aligns with theoretical values (e.g., CHFNOS) .

Q. What biological targets are associated with this compound analogs?

- Methodological Answer : Structural analogs (e.g., N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) show antagonism toward TRPM8 ion channels, implicated in pain and inflammation. To assess activity:

- In vitro assays : Use calcium flux assays in TRPM8-expressing HEK293 cells with menthol as an agonist.

- Selectivity screening : Test against related channels (e.g., TRPV1) to confirm target specificity.

- SAR insights : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl moiety influences binding affinity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model electron density and frontier orbitals.

- Solvent effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments.

- Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur and CF group are critical for electrophilic substitution .

Q. What strategies resolve contradictions between computational predictions and experimental data for sulfonamide derivatives?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated bond lengths/angles with X-ray crystallography data (e.g., C–S bond: 1.76 Å experimental vs. 1.79 Å computed).

- Error analysis : Adjust exchange-correlation functionals (e.g., include exact exchange terms) if thermochemical data (e.g., enthalpy of formation) deviates >5 kcal/mol.

- Dynamic effects : Conduct ab initio molecular dynamics (AIMD) to account for conformational flexibility in solution .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Methodological Answer :

- Modular synthesis : Replace the benzyl group with heteroaromatic substituents (e.g., thiazole or furan) to modulate solubility and target engagement.

- Bioisosteric replacement : Substitute CF with cyano (-CN) or methoxy (-OCH) groups to balance lipophilicity and bioavailability.

- In silico docking : Use AutoDock Vina to predict binding poses in TRPM8 homology models, prioritizing derivatives with lower ΔG values (<-8 kcal/mol) .

Q. What analytical methods quantify this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v plasma:ACN) to isolate the compound.

- Chromatography : RP-HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid over 15 min).

- Detection : ESI-MS/MS in MRM mode (e.g., m/z 340.1 → 198.0 for quantification; LOD <1 ng/mL) .

Q. What safety and handling protocols are critical for this compound?

- Methodological Answer :

- Hazard assessment : Review CLP proposals for structural analogs (e.g., beflubutamid) to anticipate acute toxicity (Category 4 oral) and skin sensitization risks.

- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group.

- Waste disposal : Neutralize with 1 M NaOH before incineration to avoid releasing trifluoroacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.